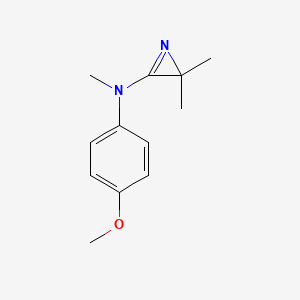
N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine, also known as 4-MTA, is an organic compound that has been used in scientific research as a tool to study the physiological effects of monoamine oxidase inhibitors (MAOIs). 4-MTA is an arylalkyl amine, and its structure is composed of a benzene ring attached to a tertiary amine. It is an analog of the MAOI moclobemide, and has been used to study the effects of MAOIs on the central nervous system.
Mechanism of Action
N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine is an inhibitor of monoamine oxidase (MAO). MAO is an enzyme that is involved in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound inhibits the activity of MAO, which results in an increase in the levels of the monoamine neurotransmitters in the brain. This increase in monoamine neurotransmitters can have a variety of effects on the central nervous system, including an antidepressant effect.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of monoamine neurotransmitters in the brain, which can lead to an antidepressant effect. It has also been shown to have an anxiolytic effect, and to reduce the symptoms of Parkinson’s disease. It has also been shown to have neuroprotective effects, and to reduce the symptoms of Alzheimer’s disease.
Advantages and Limitations for Lab Experiments
The main advantage of using N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine in lab experiments is that it is an analog of the MAOI moclobemide, and therefore has a similar mechanism of action. This makes it a useful tool for studying the effects of MAOIs on the central nervous system. However, this compound is a relatively new compound, and there is still much that is unknown about its potential side effects.
Future Directions
There are a number of potential future directions for research into N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine. These include further research into its mechanism of action, its potential side effects, and its potential therapeutic applications. Additionally, further research could be done into its ability to reduce the symptoms of Parkinson’s disease and Alzheimer’s disease. Finally, further research could be done into its potential as a novel antidepressant.
Synthesis Methods
N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine is synthesized using a multi-step synthesis process. The first step involves the reaction of 4-methoxyphenylboronic acid with ethyl-2-bromoacetate. This reaction yields 4-methoxy-2-bromophenylacetate. The next step involves the reaction of 4-methoxy-2-bromophenylacetate with trimethyloxaziridine to produce this compound.
Scientific Research Applications
N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine has been used in scientific research as a tool to study the physiological effects of monoamine oxidase inhibitors (MAOIs). MAOIs are drugs that inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound is an analog of the MAOI moclobemide, and has been used to study the effects of MAOIs on the central nervous system.
properties
IUPAC Name |
N-(4-methoxyphenyl)-N,3,3-trimethylazirin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2)11(13-12)14(3)9-5-7-10(15-4)8-6-9/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBYXYDUXSTTSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=N1)N(C)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

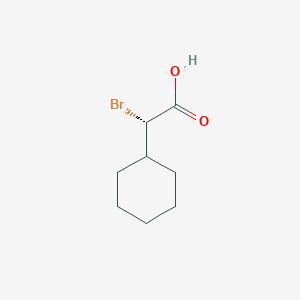

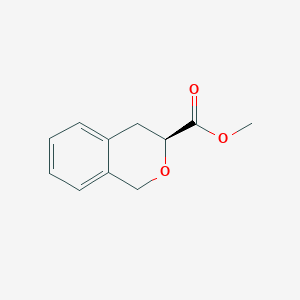
![[4-(7H-purin-6-yl)morpholin-2-yl]methanamine](/img/structure/B6613351.png)

![N-[(2-chlorophenyl)methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B6613360.png)
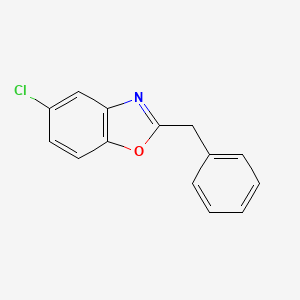

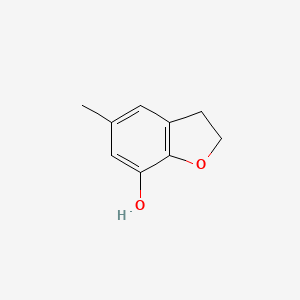
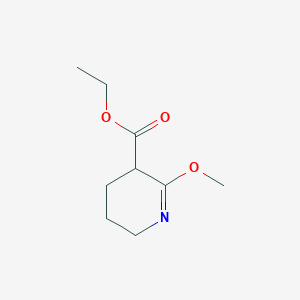
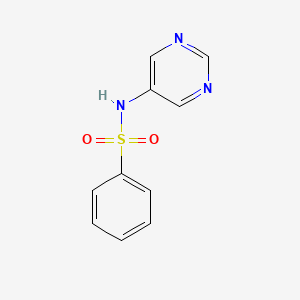
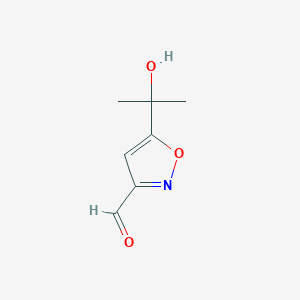

![[2-(3-fluorophenyl)ethyl]hydrazine hydrochloride](/img/structure/B6613421.png)